2-Bromo-6-methylbenzohydrazide
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Overview
Description
2-Bromo-6-methylbenzohydrazide is an organic compound with the molecular formula C8H9BrN2O. It is a derivative of benzohydrazide, where the benzene ring is substituted with a bromine atom at the second position and a methyl group at the sixth position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-methylbenzohydrazide typically involves the reaction of 2-Bromo-6-methylbenzoic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The general reaction scheme is as follows:
2-Bromo-6-methylbenzoic acid+Hydrazine hydrate→this compound+Water
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. The use of continuous flow reactors can also enhance the efficiency of the synthesis process .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the hydrazide group is oxidized to form corresponding azides or other oxidized derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: The bromine atom in this compound can be substituted with other nucleophiles, such as amines or thiols, to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea under mild conditions.
Major Products:
Oxidation: Azides or other oxidized derivatives.
Reduction: Amines or other reduced products.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-Bromo-6-methylbenzohydrazide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes
Mechanism of Action
The mechanism of action of 2-Bromo-6-methylbenzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazide group can form covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, the bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its targets. These interactions can disrupt cellular processes, leading to the compound’s biological effects .
Comparison with Similar Compounds
- 2-Bromo-6-methylbenzaldehyde
- 2-Bromo-4-methylbenzohydrazide
- 2-Bromo-6-methylbenzoic acid
Comparison: 2-Bromo-6-methylbenzohydrazide is unique due to the presence of both the bromine atom and the hydrazide group, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it a versatile intermediate in organic synthesis and a promising candidate for biological applications .
Properties
IUPAC Name |
2-bromo-6-methylbenzohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O/c1-5-3-2-4-6(9)7(5)8(12)11-10/h2-4H,10H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDYFKNWASRXYJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Br)C(=O)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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